4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid
Description
Synthesis Analysis
The synthesis of this compound involves the selective substitution of one chloride ion of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid . This reaction can be carried out using conventional methods or microwave irradiation. The latter method offers advantages such as shorter reaction times, higher yields, and increased purity. Esterification of the 4-aminobenzoic acid moiety can yield methyl ester analogues of the compound .
Molecular Structure Analysis
The molecular structure of 4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid consists of a benzene ring with various functional groups attached. The chlorine atom, sulfonyl group, and diethylamino group contribute to its overall structure. The compound’s molecular weight is approximately 379.822 g/mol .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including electrophilic aromatic substitution. In this process, an electrophile attacks the carbon atoms of the aromatic ring, leading to the formation of substitution products. The intermediate formed during this reaction is a cationic species, which subsequently regenerates the aromatic ring by losing a proton from the sp3-hybridized carbon. The resulting product may exhibit antimicrobial activity .
Properties
IUPAC Name |
4-[[4-chloro-3-(diethylsulfamoyl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-21(4-2)27(25,26)16-11-13(7-10-15(16)19)17(22)20-14-8-5-12(6-9-14)18(23)24/h5-11H,3-4H2,1-2H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSTSCVCIUSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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